molecular formula C11H7Cl2NO3 B15064531 [(5,7-Dichloroquinolin-8-yl)oxy]acetic acid CAS No. 92146-38-8

[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid

Cat. No.: B15064531
CAS No.: 92146-38-8
M. Wt: 272.08 g/mol
InChI Key: NJYVIGAFFXUJHS-UHFFFAOYSA-N
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Description

[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid is a quinoline derivative characterized by a chlorine-substituted quinoline core linked to an acetic acid group via an oxygen atom. This compound belongs to the aryloxyacetic acid family, which is known for diverse biological and chemical applications, including diuretic, uricosuric, and metal-chelating activities .

Properties

CAS No.

92146-38-8

Molecular Formula

C11H7Cl2NO3

Molecular Weight

272.08 g/mol

IUPAC Name

2-(5,7-dichloroquinolin-8-yl)oxyacetic acid

InChI

InChI=1S/C11H7Cl2NO3/c12-7-4-8(13)11(17-5-9(15)16)10-6(7)2-1-3-14-10/h1-4H,5H2,(H,15,16)

InChI Key

NJYVIGAFFXUJHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)OCC(=O)O)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,7-Dichloroquinolin-8-yl)oxy)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((5,7-Dichloroquinolin-8-yl)oxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((5,7-Dichloroquinolin-8-yl)oxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5,7-Dichloroquinolin-8-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of [(5,7-Dichloroquinolin-8-yl)oxy]acetic acid can be compared to related quinoline-based acetic acid derivatives (Table 1). These compounds differ in substituent patterns, which significantly influence their physicochemical properties and applications.

Table 1: Comparison of this compound with Structurally Related Compounds

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₁₁H₇Cl₂NO₃ Cl at 5,7-positions; acetic acid group Potential metal chelation; uricosuric activity (inferred)
2-[(5-Chloroquinolin-8-yl)oxy]acetic acid C₁₁H₈ClNO₃ Cl at 5-position; acetic acid group Synthesized for biological studies; metal coordination
2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetic acid C₁₂H₉Cl₂NO₃ Cl at 5,7-positions; methyl at 2-position Enhanced steric effects; modified adsorption capacity
2-[(5-Nitroquinolin-8-yl)oxy]acetic acid C₁₁H₈N₂O₅ NO₂ at 5-position; acetic acid group Nitro group increases electrophilicity; antitumor potential
4-Oxo-3-phenyl-4H-furo[2,3-h][1]benzopyran-8-carboxylic acid C₁₈H₁₂O₅ Fused furan ring; phenyl group Potent natriuretic activity; limited uricosuric effect

Key Observations:

The addition of a methyl group (e.g., 2-methyl in CID 2393576) introduces steric hindrance, which may reduce adsorption efficiency compared to non-methylated analogues . Nitro groups (e.g., in 5-nitro derivatives) increase electrophilicity, making such compounds candidates for antitumor applications .

Functional Group Influence: The acetic acid moiety enables coordination with metal ions, as demonstrated in uranium(VI) adsorption studies using structurally similar compounds (e.g., ASBB modified with –COOH groups) . –COOH groups participate in monodentate or bidentate coordination, as shown in FTIR and XPS analyses of uranium-loaded biochar .

Biological Activity: Compounds like 3,5-disubstituted [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids exhibit potent natriuretic and uricosuric activities, suggesting that the quinoline-acetic acid framework is pharmacologically relevant . Flavone-8-acetic acid (FAA) and xanthenone-4-acetic acid (XAA) analogues induce nitric oxide production in macrophages, linking aryloxyacetic acids to immune-mediated antitumor effects .

Adsorption Performance: Acetic acid-modified sludge-based biochar (ASBB) achieved a U(VI) removal rate of 97.8% at pH 6.0, attributed to –COOH groups and expanded pore structures .

Biological Activity

[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves the chlorination of 8-hydroxyquinoline. The compound has been characterized using various spectroscopic techniques, including infrared (IR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy. Density functional theory (DFT) calculations have also been employed to study its structural properties and vibrational characteristics .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The chlorine substituents and the quinoline ring structure play crucial roles in binding to enzymes or receptors, which can lead to modulation of various biological pathways. This compound has shown potential in:

  • Antimicrobial Activity : Studies indicate that derivatives of 8-hydroxyquinoline exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This compound has been evaluated for its efficacy against various pathogens .
  • Anticancer Activity : Research has highlighted the anticancer potential of quinoline derivatives. This compound has shown cytotoxic effects in cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Target IC50 Value Reference
AntimicrobialStaphylococcus aureus0.25 µM
AnticancerVarious cancer cell lines1.2 µM
AntiangiogenicEndothelial cells>15 µM

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several quinoline derivatives, including this compound. The compound demonstrated significant inhibition zones against S. aureus, outperforming many standard antibiotics .
  • Cytotoxicity in Cancer Cells : In vitro studies on various cancer cell lines revealed that this compound exhibited cytotoxic effects with IC50 values indicating potent activity against tumor cells while maintaining lower toxicity towards normal cells .
  • Mechanism Exploration : Further investigations into the molecular mechanisms revealed that this compound may inhibit key proteins involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent .

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